molecular formula C17H34OSn B8068129 Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+)

Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+)

Cat. No.: B8068129
M. Wt: 373.2 g/mol
InChI Key: BIYWRJVSAMOSEP-UHFFFAOYSA-N
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Description

Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is a complex organotin compound that features a tetrahydropyran ring structure bonded to a tin ion

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: Reduction reactions can convert the tin ion to a lower oxidation state.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that attack the electrophilic sites on the tetrahydropyran ring .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of functionalized tetrahydropyran derivatives .

Mechanism of Action

The mechanism by which Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) exerts its effects involves the interaction of the tin ion with various molecular targets. The tetrahydropyran ring can participate in cycloaddition reactions, forming stable complexes with other molecules. These interactions can affect cellular processes and pathways, making the compound useful in both chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is unique due to the presence of the tin ion, which imparts distinct chemical properties and reactivity compared to other tetrahydropyran derivatives. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWRJVSAMOSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].C1COCC=[C-]1.[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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